molecular formula C8H5F3N2O4 B599175 3-Nitro-4-(trifluoromethoxy)benzamide CAS No. 1214323-50-8

3-Nitro-4-(trifluoromethoxy)benzamide

Cat. No. B599175
CAS RN: 1214323-50-8
M. Wt: 250.133
InChI Key: TZLVPZHDZLCXKW-UHFFFAOYSA-N
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Description

3-Nitro-4-(trifluoromethoxy)benzamide is a chemical compound with the molecular formula C8H5F3N2O4 . It has an average mass of 250.132 Da and a mono-isotopic mass of 250.020142 Da .


Molecular Structure Analysis

The InChI code for 3-Nitro-4-(trifluoromethoxy)benzamide is 1S/C8H5F3N2O4/c9-8(10,11)17-6-2-1-4(7(12)14)3-5(6)13(15)16/h1-3H,(H2,12,14) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

3-Nitro-4-(trifluoromethoxy)benzamide has a molecular weight of 250.13 . Other physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the available resources.

Scientific Research Applications

  • Synthesis of Polymers : Hyojung Lee and S. Kim (2002) investigated the synthesis of poly(arylene ether amide)s containing trifluoromethyl groups via nucleophilic nitro displacement reaction. They reported the successful preparation of new polymers with significant molecular weights and high glass transition temperatures, demonstrating potential applications in materials science (Lee & Kim, 2002).

  • Precursors for Antitubercular Drugs : A study by A. Richter et al. (2021) highlighted the structural characterization of 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and benzamide as precursors for the synthesis of antitubercular benzothiazinones. These compounds show promise as new drug candidates against tuberculosis (Richter et al., 2021).

  • Corrosion Inhibition Studies : Ankush Mishra et al. (2018) conducted a study on the inhibition behavior of N-Phenyl-benzamide derivatives on the acidic corrosion of mild steel. Their findings suggest that substituents like nitro groups influence the inhibition efficiency, which has implications in industrial corrosion prevention (Mishra et al., 2018).

  • Insect Control : Research by C. Schaefer et al. (1978) explored new substituted benzamides with promising activity against mosquitoes. They found that compounds like 2-Chloro-N-[[[4-(trifluoromethoxy) phenyl] amino]carbonyl]benzamide were effective in controlling larval populations of certain mosquito species (Schaefer et al., 1978).

  • Molecular Electronics : Chen et al. (1999) used a molecule with a nitroamine redox center, including a nitrobenzamide structure, in a molecular electronic device. This study revealed significant on-off ratios and negative differential resistance, indicating potential applications in molecular electronics (Chen et al., 1999).

  • Antitubercular Activity : J. Cherian et al. (2011) investigated the structure-activity relationships of antitubercular nitroimidazoles, including a compound with a 4-(trifluoromethoxy)benzylamino tail. They synthesized derivatives with potent activity against Mycobacterium tuberculosis, contributing to the development of new antitubercular drugs (Cherian et al., 2011).

Safety And Hazards

While specific safety and hazard information for 3-Nitro-4-(trifluoromethoxy)benzamide is not available, general precautions should be taken while handling it. These include avoiding dust formation, not getting it in eyes or on skin, and not breathing in dust, vapor, mist, or gas .

properties

IUPAC Name

3-nitro-4-(trifluoromethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2O4/c9-8(10,11)17-6-2-1-4(7(12)14)3-5(6)13(15)16/h1-3H,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZLVPZHDZLCXKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)N)[N+](=O)[O-])OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30716480
Record name 3-Nitro-4-(trifluoromethoxy)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30716480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Nitro-4-(trifluoromethoxy)benzamide

CAS RN

1214323-50-8
Record name 3-Nitro-4-(trifluoromethoxy)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30716480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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